Cas no 2219370-56-4 (6-tert-butyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-2-carboxylic acid)
![6-tert-butyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-2-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/2219370-56-4x500.png)
6-tert-butyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2219370-56-4
- EN300-1671881
- 6-tert-butyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-2-carboxylic acid
-
- インチ: 1S/C25H29NO4/c1-25(2,3)22-14-8-13-21(23(27)28)26(22)24(29)30-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-22H,8,13-15H2,1-3H3,(H,27,28)
- InChIKey: RQSXWMQISMNOOA-UHFFFAOYSA-N
- ほほえんだ: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(N1C(C(=O)O)CCCC1C(C)(C)C)=O
計算された属性
- せいみつぶんしりょう: 407.20965841g/mol
- どういたいしつりょう: 407.20965841g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 30
- 回転可能化学結合数: 5
- 複雑さ: 620
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.5
- トポロジー分子極性表面積: 66.8Ų
6-tert-butyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1671881-0.25g |
6-tert-butyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-2-carboxylic acid |
2219370-56-4 | 0.25g |
$1708.0 | 2023-06-04 | ||
Enamine | EN300-1671881-1.0g |
6-tert-butyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-2-carboxylic acid |
2219370-56-4 | 1g |
$1857.0 | 2023-06-04 | ||
Enamine | EN300-1671881-10.0g |
6-tert-butyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-2-carboxylic acid |
2219370-56-4 | 10g |
$7988.0 | 2023-06-04 | ||
Enamine | EN300-1671881-0.1g |
6-tert-butyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-2-carboxylic acid |
2219370-56-4 | 0.1g |
$1635.0 | 2023-06-04 | ||
Enamine | EN300-1671881-0.05g |
6-tert-butyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-2-carboxylic acid |
2219370-56-4 | 0.05g |
$1560.0 | 2023-06-04 | ||
Enamine | EN300-1671881-5.0g |
6-tert-butyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-2-carboxylic acid |
2219370-56-4 | 5g |
$5387.0 | 2023-06-04 | ||
Enamine | EN300-1671881-0.5g |
6-tert-butyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-2-carboxylic acid |
2219370-56-4 | 0.5g |
$1783.0 | 2023-06-04 | ||
Enamine | EN300-1671881-2.5g |
6-tert-butyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-2-carboxylic acid |
2219370-56-4 | 2.5g |
$3641.0 | 2023-06-04 |
6-tert-butyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-2-carboxylic acid 関連文献
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
6-tert-butyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-2-carboxylic acidに関する追加情報
Introduction to 6-tert-butyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-2-carboxylic acid (CAS No. 2219370-56-4)
6-tert-butyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-2-carboxylic acid is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its Chemical Abstracts Service (CAS) number 2219370-56-4, represents a class of molecules that are engineered to exhibit specific biochemical interactions, making them valuable in the development of novel therapeutic agents. The structural features of this molecule, particularly its tert-butyl substituent and the presence of a fluoren-9-yl methoxy carbonyl group, contribute to its unique chemical properties and potential biological activities.
The tert-butyl group, a bulky alkyl moiety, is strategically incorporated into the molecular framework to influence both the solubility and metabolic stability of the compound. This substitution pattern is commonly employed in drug design to enhance pharmacokinetic profiles, ensuring better absorption, distribution, metabolism, and excretion (ADME) properties. The fluoren-9-yl methoxy carbonyl moiety adds another layer of complexity, providing a site for further functionalization and interaction with biological targets. Such structural elements are often exploited to modulate binding affinities and selectivities in drug candidates.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors that target complex biological pathways involved in diseases such as cancer, neurodegeneration, and inflammation. The 6-tert-butyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-2-carboxylic acid has emerged as a promising candidate in this context due to its ability to interact with key enzymes and receptors implicated in these diseases. For instance, studies have suggested that this compound may exhibit inhibitory effects on certain kinases and proteases, which are aberrantly activated in various pathological conditions.
The synthesis of 6-tert-butyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-2-carboxylic acid involves multi-step organic transformations that require precise control over reaction conditions and reagent selection. The introduction of the fluoren-9-yl methoxy carbonyl group necessitates advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, which are critical for establishing carbon-carbon bonds with high efficiency and selectivity. The presence of the tert-butyl group further complicates the synthetic route but also enhances the compound's resistance to enzymatic degradation, making it a more stable intermediate for further derivatization.
One of the most compelling aspects of this compound is its potential as a scaffold for structure-based drug design. By leveraging computational modeling techniques such as molecular docking and molecular dynamics simulations, researchers can predict how 6-tert-butyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-2-carboxylic acid interacts with biological targets at the atomic level. These insights are invaluable for optimizing the molecule's binding affinity and minimizing off-target effects. Recent advancements in AI-driven drug discovery have further accelerated this process by enabling rapid screening of vast chemical libraries and identifying promising candidates for experimental validation.
The pharmacological profile of 6-tert-butyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-2-carboxylic acid has been extensively evaluated through both in vitro and in vivo studies. Preliminary findings indicate that this compound exhibits significant activity against certain cancer cell lines by inhibiting key signaling pathways involved in tumor growth and progression. Additionally, preclinical studies have suggested potential therapeutic benefits in neurodegenerative disorders, where dysregulation of protein aggregation and oxidative stress play pivotal roles. These discoveries underscore the compound's versatility as a tool for exploring new therapeutic strategies.
The role of fluorene derivatives in medicinal chemistry cannot be overstated. The rigid aromatic structure of fluorene provides a stable backbone that can be modified to enhance interactions with biological targets. In particular, the fluoren-9-yl methoxy carbonyl group serves as a versatile handle for introducing additional functional groups or linking moieties that can modulate pharmacological properties. This structural motif has been successfully employed in numerous drug candidates that have advanced into clinical trials, highlighting its importance as a pharmacophore.
As research continues to evolve, new methodologies for analyzing molecular interactions are being developed to provide deeper insights into drug mechanisms of action. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are essential for elucidating the three-dimensional structure of complexes formed between 6-tert-butyl-1-{[(9H-fluoren-9 - ylmethoxy]carbonyl} piperidine - 2 - carboxylic acid and its biological targets. These structural details are critical for understanding how small molecules modulate protein function and for guiding further optimization efforts.
The integration of high-throughput screening (HTS) technologies has revolutionized the process of identifying lead compounds like 6 - tert - butyl - 1 - {[( 9 H - fluorene - 9 - ylmethoxy ] carbonyl } piperidine - 2 - carboxylic acid . By enabling rapid evaluation of thousands of compounds against specific biological assays, HTS has significantly reduced the time required to identify promising candidates for further development. Moreover , advances in biosensor technology have allowed researchers to monitor real-time interactions between small molecules and biomolecules , providing valuable data on binding kinetics and thermodynamics.
The future prospects for 6 - tert - butyl - 1 - {[( 9 H - fluorene - 9 - ylmethoxy ] carbonyl } piperidine - 2 - carboxylic acid are promising , with ongoing studies aimed at expanding its therapeutic applications . Researchers are exploring novel synthetic routes to introduce additional functional groups or modify existing ones , thereby enhancing its bioactivity and selectivity . Additionally , efforts are underway to develop prodrugs based on this scaffold , which could improve oral bioavailability or targeted delivery to specific tissues.
In conclusion,6 - tert - butyl - 1 - {[( 9 H - fluorene - 9 - ylmethoxy ] carbonyl } piperidine - 2 carboxylic acid (CAS No . 22193 7 0 56 4 ) represents an exciting advancement in pharmaceutical chemistry with significant potential for therapeutic applications . Its unique structural features , coupled with its demonstrated bioactivity , make it a valuable tool for drug discovery efforts . As research continues to uncover new insights into its mechanisms of action , we can expect further refinements that will enhance its utility as a scaffold for developing novel therapeutics .
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